6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid
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Overview
Description
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid is a heterocyclic compound with the molecular formula C6H4BrN3O2. This compound is part of the triazolopyridine family, known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-bromo-3-aminopyridine with formic acid and sodium nitrite, followed by cyclization with hydrazine hydrate .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, potentially with altered biological activities.
Scientific Research Applications
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol: Similar structure but with a thiol group instead of a carboxylic acid.
1,2,4-Triazolo[1,5-a]pyridines: Compounds with a different fusion pattern of the triazole and pyridine rings.
Uniqueness
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid is unique due to its specific substitution pattern and the presence of both bromine and carboxylic acid groups. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H4BrN3O2 |
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Molecular Weight |
242.03 g/mol |
IUPAC Name |
6-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-2-11-3-9-10-6(11)1-4(5)7(12)13/h1-3H,(H,12,13) |
InChI Key |
JBMQAXOYUJGDRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN2C1=NN=C2)Br)C(=O)O |
Origin of Product |
United States |
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